1-Benzenesulfonyl-5-fluorouracil
Description
Significance of Fluoropyrimidines in Antineoplastic Research
Fluoropyrimidines, a class of antimetabolite drugs, are integral to the treatment of a variety of solid tumors, including colorectal, breast, and gastric cancers. researchgate.netacs.org The parent compound of this family, 5-fluorouracil (B62378) (5-FU), was first synthesized in 1957 and has remained a frequently utilized anticancer agent. nih.govresearchgate.net The primary mechanism of action for fluoropyrimidines involves the inhibition of thymidylate synthase (TS), a critical enzyme in the synthesis of DNA. researchgate.net By blocking TS, these drugs disrupt DNA replication and repair, leading to cell death, particularly in rapidly dividing cancer cells. researchgate.net
The intracellular conversion of 5-FU to its active metabolites, such as fluorodeoxyuridine monophosphate (FdUMP), is crucial for its cytotoxic effects. researchgate.net However, the clinical application of 5-FU can be limited by factors such as drug resistance and a narrow therapeutic window. researchgate.net This has spurred extensive research into creating derivatives, or prodrugs, of 5-FU to enhance its pharmacological properties. acs.org
Rationale for Benzenesulfonyl Modification of 5-Fluorouracil
The modification of 5-fluorouracil at its N1 position with a benzenesulfonyl group is a deliberate strategy to create novel derivatives with potentially improved anticancer properties. The rationale behind this modification is multifaceted, aiming to influence the compound's stability, and biological activity. The introduction of an arylsulfonyl group at the N1 position of the 5-fluorouracil ring is a key area of investigation.
Research into sulfonyl 5-fluorouracil derivatives has indicated that the nature of the substituent on the aryl group of the arylsulfonyl moiety plays a significant role in the compound's anticancer activity. Specifically, the presence of electron-withdrawing groups at the 2-position or 4-position of the aryl ring has been found to enhance the anticancer activity against certain cancer cell lines, such as BEL-7402. researchgate.net This suggests that the electronic properties of the benzenesulfonyl group can be fine-tuned to optimize the biological efficacy of the parent 5-FU molecule. The sulfonyl group itself is a key pharmacophore in a wide range of therapeutic agents, known for its ability to form strong interactions with biological targets. researchgate.net
Overview of Research Landscape for 1-Benzenesulfonyl-5-fluorouracil Derivatives
The exploration of this compound and its analogs is an active area of medicinal chemistry research. Scientists have synthesized a variety of these derivatives and evaluated their potential as antineoplastic agents.
A study focused on the synthesis and structure-activity relationship of novel sulfonyl 5-fluorouracil derivatives, specifically 5-fluoro-1-(arylsulfonyl)pyrimidine-2,4(1H,3H)-diones, has provided valuable insights. researchgate.net The synthesis of these compounds is typically achieved through the reaction of 5-fluorouracil with various arylsulfonyl chlorides. researchgate.net The antitumor activities of these synthesized compounds have been evaluated in vitro against human cancer cell lines.
The table below summarizes the in vitro antitumor activities of a series of 1-arylsulfonyl-5-fluorouracil derivatives against the human hepatoma cell line BEL-7402, as indicated by their IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Substituent on Arylsulfonyl Group | IC50 (μg/mL) against BEL-7402 |
|---|---|---|
| 2a | H | 14.1 |
| 2b | 2-CH3 | 15.2 |
| 2c | 4-CH3 | 15.8 |
| 2d | 2-Cl | 10.1 |
| 2e | 4-Cl | 11.2 |
| 2f | 2-NO2 | 8.9 |
| 2g | 4-NO2 | 9.5 |
| 5-FU | - | 7.8 |
Data sourced from a study on the synthesis and structure-activity relationship of sulfonyl 5-fluorouracil derivatives. researchgate.net
The data indicates that derivatives with electron-withdrawing substituents, such as a nitro group (2f, 2g) or a chloro group (2d, 2e), exhibit lower IC50 values, signifying enhanced cytotoxic activity compared to derivatives with electron-donating groups like a methyl group (2b, 2c) or an unsubstituted phenyl group (2a). researchgate.net Notably, the derivative with a 2-nitrobenzenesulfonyl group (2f) showed the most potent activity among the synthesized compounds, though still less potent than the parent drug, 5-FU, in this particular assay. researchgate.net This line of research underscores the potential for optimizing the anticancer efficacy of 5-fluorouracil through benzenesulfonyl modification.
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-fluoropyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O4S/c11-8-6-13(10(15)12-9(8)14)18(16,17)7-4-2-1-3-5-7/h1-6H,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDRJVSCQGYTCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346802 | |
| Record name | 1-Benzenesulfonyl-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54390-99-7 | |
| Record name | 1-Benzenesulfonyl-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Derivatization of 1 Benzenesulfonyl 5 Fluorouracil
Established Synthetic Routes for 1-Benzenesulfonyl-5-fluorouracil
The synthesis of this compound is primarily achieved through the reaction of 5-fluorouracil (B62378) with benzenesulfonyl chloride. This reaction targets the N1 position of the pyrimidine (B1678525) ring, a common site for modification in 5-FU derivatives.
Key Reagents and Reaction Conditions
The synthesis of this compound typically involves the reaction of 5-fluorouracil with benzenesulfonyl chloride in the presence of a suitable base and solvent. The base plays a crucial role in deprotonating the N1-proton of 5-fluorouracil, thereby facilitating the nucleophilic attack on the sulfonyl chloride.
A general synthetic scheme involves dissolving 5-fluorouracil in an appropriate organic solvent, followed by the addition of a base. After stirring for a period to ensure the formation of the anion, benzenesulfonyl chloride is added, and the reaction is allowed to proceed, often with heating, to completion.
Table 1: Key Reagents and Typical Reaction Conditions
| Reagent/Condition | Role/Parameter | Typical Examples/Values |
| Starting Material | Pyrimidine core | 5-Fluorouracil |
| Reagent | Sulfonylating agent | Benzenesulfonyl chloride |
| Base | Deprotonating agent | Triethylamine, Pyridine, Potassium Carbonate |
| Solvent | Reaction medium | Dichloromethane (DCM), Acetonitrile, Tetrahydrofuran (THF) |
| Temperature | Reaction kinetics | Room temperature to reflux |
| Reaction Time | Completion of reaction | Several hours to overnight |
Optimization of Synthesis Yields and Purity
Optimizing the synthesis of this compound is critical for obtaining high yields and purity, which are essential for subsequent biological evaluation. Key parameters that are often fine-tuned include the choice of base and solvent, the reaction temperature, and the stoichiometry of the reactants.
For instance, the use of a stronger, non-nucleophilic base can lead to more efficient deprotonation and higher yields. The solvent choice is also critical; it must be able to dissolve the reactants while not interfering with the reaction. Purification is typically achieved through techniques such as recrystallization or column chromatography to remove unreacted starting materials and byproducts.
Exploration of Novel this compound Derivatives
The development of novel derivatives of this compound is driven by the desire to improve its pharmacological profile. This involves strategic structural modifications to influence properties such as solubility, stability, and target affinity.
Design Principles for Structural Modifications
The design of new this compound analogs is guided by several key principles. One major approach is the introduction of various substituents on the benzenesulfonyl ring. Electron-donating or electron-withdrawing groups can be incorporated to modulate the electronic properties of the molecule, which can in turn affect its reactivity and biological activity.
Another design strategy involves modifications at other positions of the 5-fluorouracil ring, although the N1 and N3 positions are the most commonly targeted for derivatization. The goal is often to create prodrugs that can be selectively activated in the target tissue, thereby reducing systemic toxicity.
Synthesis of N-Substituted and Other Derivatizations
The synthesis of N-substituted derivatives of this compound follows similar principles to the synthesis of the parent compound. For N3-substituted analogs, the N1 position is often protected before reaction with a suitable electrophile, followed by deprotection.
The synthesis of derivatives with substituted benzene (B151609) rings starts with the appropriately substituted benzenesulfonyl chloride. For example, to synthesize a derivative with a nitro group on the benzene ring, 4-nitrobenzenesulfonyl chloride would be used as the starting material.
Characterization Techniques for Novel Analogs
The structural elucidation of novel this compound analogs relies on a suite of advanced spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, purity, and crystalline nature of the synthesized compounds.
Beyond basic identification through melting point and elemental analysis, a combination of the following techniques is typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the successful incorporation of the benzenesulfonyl group and any other modifications. The chemical shifts and coupling constants provide a detailed map of the proton and carbon environments within the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the new analogs, confirming their elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying the characteristic functional groups present in the molecule, such as the C=O, S=O, and N-H stretching vibrations.
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, offering insights into bond lengths, bond angles, and intermolecular interactions.
Table 2: Spectroscopic Data for a Hypothetical 1-(4-Methylbenzenesulfonyl)-5-fluorouracil Analog
| Technique | Observed Data | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (d, 1H), 7.90 (d, 2H), 7.35 (d, 2H), 2.45 (s, 3H) | Confirms presence of the pyrimidine and substituted benzene rings, and the methyl group. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 157.2, 149.8, 145.5, 141.0, 134.8, 129.9, 128.5, 21.7 | Shows the carbon signals for the aromatic rings, carbonyl groups, and the methyl group. |
| HRMS (ESI) | m/z calculated for C₁₁H₉FN₂O₄S [M+H]⁺: 299.0234; found: 299.0236 | Confirms the elemental composition of the molecule. |
| IR (KBr) | ν_max 3060 (C-H), 1710 (C=O), 1380, 1180 (S=O) cm⁻¹ | Indicates the presence of key functional groups. |
Molecular and Cellular Mechanisms of Action of 1 Benzenesulfonyl 5 Fluorouracil Derivatives
Interactions with Thymidylate Synthase (TS) and Folate Metabolism
A primary mechanism of action for 5-FU and its derivatives is the potent inhibition of thymidylate synthase (TS), an essential enzyme for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair. nih.govresearchgate.net This inhibition is not direct but requires the intracellular conversion of 5-FU into its active metabolites.
Inhibition Kinetics and Binding Affinities
The cytotoxic activity of 5-FU is largely attributed to its anabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). nih.govnih.gov FdUMP acts as a suicide inhibitor of TS by forming a stable ternary complex with the enzyme and the reduced folate cofactor, 5,10-methylenetetrahydrofolate (CH2THF). nih.govnih.gov This complex effectively blocks the enzyme's catalytic activity, leading to a depletion of the dTMP pool. nih.gov
Studies have demonstrated that the level of TS inhibition in tumor cells correlates with the response to 5-FU treatment. nih.govnih.govamsterdamumc.nl For instance, in colon cancer patients, a significant correlation was found between response to 5-FU therapy and TS inhibition, with responding tumors showing considerably lower mean TS activity compared to non-responding tumors. nih.gov The administration of leucovorin (a precursor of CH2THF) has been shown to enhance TS inhibition by increasing the intracellular concentration of the reduced folate, thereby stabilizing the ternary complex. nih.govnih.gov In one study, leucovorin decreased the residual catalytic activity of TS from 74% to 49% and the number of free FdUMP binding sites from 49% to 24% in colon cancer patients. nih.gov
The kinetics of TS inhibition reveal a rapid decrease in free TS levels in tumors following 5-FU administration. nih.gov However, the duration and extent of this inhibition appear to be critical for therapeutic efficacy. In sensitive murine colon adenocarcinomas, TS was inhibited to undetectable levels for up to 6 hours, a phenomenon not observed in resistant tumors. nih.gov
Table 1: Impact of Leucovorin on Thymidylate Synthase Inhibition in Colon Cancer Patients
| Parameter | 5-FU Alone | 5-FU with Leucovorin |
| Residual Catalytic TS Activity | 74% | 49% |
| Free FdUMP Binding Sites | 49% | 24% |
Role of Active Metabolites (FdUMP, FUTP, FdUTP)
The chemotherapeutic effects of 5-FU are mediated by its conversion into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). nih.govresearchgate.net The metabolic activation of 5-FU can occur through several enzymatic pathways. researchgate.netresearchgate.net
FdUMP: As previously discussed, FdUMP is the primary inhibitor of thymidylate synthase. nih.govnih.gov Its formation is a critical step in the cytotoxic action of 5-FU.
FUTP: This metabolite is incorporated into RNA in place of uridine (B1682114) triphosphate (UTP). nih.govnih.gov
FdUTP: This metabolite is incorporated into DNA instead of deoxythymidine triphosphate (dTTP). nih.gov
Nucleic Acid Incorporation and Functional Disruption
Beyond enzyme inhibition, the incorporation of 5-FU's active metabolites into RNA and DNA represents another significant mechanism of its cytotoxicity. nih.gov
Incorporation into RNA and its Functional Consequences
The incorporation of 5-fluorouridine (B13573) triphosphate (FUTP) into various RNA species can lead to significant disruptions in RNA processing and function. nih.govnih.gov This has been shown to be a major contributor to 5-FU-induced toxicity. nih.gov Studies have revealed that the incorporation of 5-FU into RNA can be substantially higher than its incorporation into DNA. nih.gov
The functional consequences of FUTP incorporation are diverse and can include:
Altered pre-mRNA splicing: In vitro experiments have demonstrated that 5-FU integration can disrupt the normal splicing of messenger RNA (mRNA). nih.gov
Impact on various RNA species: The incorporation of 5-FU has been observed in messenger RNA (mRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA), suggesting a broad impact on cellular function. nih.gov
The maximal incorporation of 5-FU into RNA in human tumor biopsy specimens has been observed approximately 24 hours after administration. nih.gov While a direct correlation between the level of RNA incorporation and therapeutic response has not been consistently established, the extensive disruption of RNA metabolism is undoubtedly a key aspect of 5-FU's mechanism of action. nih.gov
Incorporation into DNA and Associated Damage Responses
The incorporation of 5-fluoro-2'-deoxyuridine (B1346552) triphosphate (FdUTP) into the DNA strand in place of thymidine (B127349) leads to DNA damage and triggers cellular damage response pathways. nih.govnih.gov This fraudulent base incorporation can destabilize the DNA molecule, leading to strand breaks. wikipedia.org
Research has shown that the incorporation of 5-FU itself into DNA is a significant cause of cytotoxicity. nih.gov The accumulation of FU in the genome is correlated with cell death. nih.gov The cellular response to this DNA damage involves DNA repair mechanisms. Interestingly, the uracil-DNA glycosylase Smug1, but not Ung, has been identified as the enzyme responsible for excising FU from DNA, thereby protecting cells from the drug's cytotoxic effects. nih.gov
Studies comparing the effects of 5-FU and its metabolite FdUMP have shown that both induce DNA single-strand breaks (SSBs) and double-strand breaks (DSBs). nih.gov However, 5-FU appears to induce these breaks and subsequent apoptosis earlier than FdUMP. nih.gov This suggests that the different primary DNA lesions induced by the two compounds may activate distinct checkpoint and repair pathways. nih.gov
Induction of Programmed Cell Death Pathways
The culmination of thymidylate synthase inhibition, nucleic acid disruption, and the resulting cellular stress is the induction of programmed cell death, or apoptosis. nih.govnih.gov 5-FU and its derivatives can activate both intrinsic and extrinsic apoptotic pathways.
The intrinsic, or mitochondrial, pathway is often implicated. This can involve the modulation of the Bax/Bcl-2 protein ratio, with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. nih.govmdpi.comresearchgate.net This shift in balance leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular components like PARP1 and DNA fragmentation. nih.govmdpi.com
The extrinsic pathway, involving death receptors, can also be activated. oncotarget.com Some studies suggest that 5-FU can upregulate death receptors like DR4 and DR5, making cancer cells more susceptible to apoptosis. oncotarget.com The activation of caspase-8 is an indicator of the involvement of this pathway. mdpi.com
Furthermore, the induction of apoptosis by 5-FU can be both p53-dependent and p53-independent. koreamed.org In some cellular contexts, 5-FU treatment leads to a G1 phase cell cycle arrest, which is associated with the accumulation of the hypophosphorylated form of the retinoblastoma protein (pRB). researchgate.net
Apoptosis Induction Mechanisms
Apoptosis, or programmed cell death, is a critical mechanism through which 1-Benzenesulfonyl-5-fluorouracil derivatives exert their cytotoxic effects. This process is orchestrated by a complex network of signaling pathways, including the activation of caspases, the involvement of the p53 tumor suppressor protein, and the mitochondrial pathway.
Caspase Activation:
Caspases, a family of cysteine proteases, are central to the execution of apoptosis. nih.gov The activation of these enzymes in response to treatment with 5-fluorouracil (B62378) (5-FU), the parent compound of this compound, has been well-documented. Studies have shown that 5-FU and its derivatives can trigger both the extrinsic and intrinsic apoptotic pathways, which converge on the activation of executioner caspases. scirp.orgmdpi.com
The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8. scirp.org The intrinsic, or mitochondrial, pathway is activated by various intracellular stresses and results in the activation of caspase-9. nih.govscirp.orgnih.gov Both caspase-8 and caspase-9 can then activate downstream executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the dismantling of the cell. mdpi.com Research has indicated that 5-FU-induced apoptosis is dependent on caspase-9, highlighting the importance of the intrinsic pathway. nih.govnih.gov
p53 Pathway:
The tumor suppressor protein p53 plays a crucial role in orchestrating the cellular response to DNA damage and other stresses, often by inducing cell cycle arrest or apoptosis. nih.gov In the context of 5-FU and its derivatives, the p53 pathway is a key determinant of cellular fate. calis.edu.cn Upon cellular stress induced by these compounds, p53 can be activated, leading to the transcriptional regulation of various pro-apoptotic genes. scirp.orgcalis.edu.cn
Studies have demonstrated that the presence of functional p53 can enhance the sensitivity of cancer cells to 5-FU. nih.gov The activation of p53 can facilitate the apoptotic process through various mechanisms, including the upregulation of pro-apoptotic proteins and the sensitization of cells to other apoptotic signals. nih.govoncotarget.com For instance, 5-FU has been shown to suppress colon tumors by activating the p53-Fas pathway, which sensitizes myeloid-derived suppressor cells to cytotoxicity by FasL+ cytotoxic T lymphocytes. nih.gov
Mitochondrial Pathway:
The mitochondrial pathway of apoptosis is a critical component of the action of 5-FU and its derivatives. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2, Mcl-1). nih.gov The balance between these opposing factions determines the integrity of the mitochondrial outer membrane.
Treatment with 5-FU derivatives can shift this balance in favor of apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. nih.gov This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade. nih.gov The synergistic effect of certain compounds with 5-FU has been shown to induce apoptosis specifically through the mitochondrial pathway. nih.gov
Table 1: Key Proteins Involved in Apoptosis Induction by 5-Fluorouracil Derivatives
| Protein | Family/Pathway | Role in Apoptosis | Effect of 5-FU Derivatives |
|---|---|---|---|
| Caspase-3 | Caspase | Executioner | Activated |
| Caspase-8 | Caspase | Initiator (Extrinsic) | Activated |
| Caspase-9 | Caspase | Initiator (Intrinsic) | Activated |
| p53 | Tumor Suppressor | Transcriptional regulation | Activated |
| Bax | Bcl-2 Family | Pro-apoptotic | Upregulated |
| Bad | Bcl-2 Family | Pro-apoptotic | Upregulated |
| Bcl-2 | Bcl-2 Family | Anti-apoptotic | Downregulated |
| Mcl-1 | Bcl-2 Family | Anti-apoptotic | Downregulated |
| PARP1 | DNA Repair | Cleaved during apoptosis | Cleavage increased |
Autophagy Modulation
Autophagy is a cellular process responsible for the degradation of cellular components through the lysosomal machinery. It can have a dual role in cancer, either promoting cell survival or contributing to cell death. nih.gov In the context of 5-FU and its derivatives, autophagy modulation has emerged as a significant factor in determining the therapeutic outcome.
In many cases, autophagy acts as a survival mechanism for cancer cells under the stress of chemotherapy. nih.gov However, some studies suggest that in certain contexts, particularly in cells with defective apoptotic pathways, autophagy can mediate cell death. nih.gov The inhibition of autophagy has been shown in several preclinical studies to enhance the cytotoxic effects of 5-FU and restore chemosensitivity in cancer cells. researchgate.net Conversely, there is also evidence that decreased autophagy can be linked to 5-FU resistance in some colon cancer cells. nih.gov This complex and context-dependent role of autophagy highlights the need for further investigation to effectively target this pathway in combination with this compound derivatives.
Cell Cycle Perturbations and Arrest Induction
The cell cycle is a tightly regulated process that governs cell proliferation. A hallmark of cancer is the dysregulation of the cell cycle, leading to uncontrolled cell growth. This compound derivatives, similar to their parent compound 5-FU, can interfere with the cell cycle, leading to cell cycle arrest and preventing cancer cell division. researchgate.net
Studies have shown that 5-FU can induce cell cycle arrest at different phases, depending on the dose and the specific cell line. nih.gov For instance, at higher concentrations, 5-FU can cause a G1/S-phase arrest, while at lower concentrations, a G2/M-phase arrest may be observed. nih.gov This arrest is often mediated by the modulation of key cell cycle regulatory proteins. For example, the combination of curcumin (B1669340) with 5-FU has been shown to induce cell cycle arrest in colorectal cancer cells. mdpi.com The ability of these compounds to halt the cell cycle provides a crucial mechanism for their anti-proliferative effects.
Table 2: Effects of 5-Fluorouracil on Cell Cycle Phases in Different Cancer Cell Lines
| Cell Line | p53 Status | Low Dose 5-FU Effect | High Dose 5-FU Effect |
|---|---|---|---|
| SW480 | Mutant | G1 arrest (24h), G2 arrest (72-144h) | G1-S-phase arrest and apoptosis |
| COLO320DM | Mutant | G1 arrest (24h), G2 arrest (72-144h) | G1-S-phase arrest and apoptosis |
| HCT116 | Wild-type | G2 arrest (24-72h) | G1 arrest (12-24h) |
Other Identified Molecular Targets and Signaling Pathways
Several key signaling pathways have been implicated in the response to 5-FU and its derivatives, including:
PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and proliferation. Inhibition of the PI3K/Akt pathway has been associated with enhanced chemosensitivity to 5-FU. biomolther.org
MAPK Pathways (JNK, p38): The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are involved in stress responses. Activation of JNK and p38 signaling can contribute to 5-FU-induced cytotoxicity. biomolther.org
Wnt/β-catenin Pathway: Dysregulation of the Wnt pathway is a common feature in many cancers. The synergistic effects of certain compounds with 5-FU have been linked to the suppression of this pathway. researchgate.net
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is involved in inflammation and cell survival. Its role in 5-FU resistance is an area of active investigation. nih.gov
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a role in cell growth and differentiation. Its involvement in 5-FU's mechanism of action is also being explored. nih.gov
STING Pathway: Recent research has shown that the efficacy of 5-FU can be dependent on the activation of the cancer-cell-intrinsic STING (stimulator of interferon genes) pathway, which triggers an anti-tumor immune response. embopress.org
The modulation of these and other signaling pathways contributes to the multifaceted anticancer effects of this compound derivatives.
Preclinical Pharmacological Evaluation of 1 Benzenesulfonyl 5 Fluorouracil Derivatives
In Vitro Cytotoxicity and Antiproliferative Activity
No studies were identified that specifically investigated the in vitro cytotoxicity or antiproliferative activity of 1-Benzenesulfonyl-5-fluorouracil.
There is no available data from in vitro studies assessing the efficacy of this compound across the specified cancer cell lines (HeLa, AMJ13, B16, K562, CHO, HCT116, SW480). While derivatives of 5-FU have been tested against some of these cell lines, such as B16 and K562, no information is available for the 1-Benzenesulfonyl derivative.
No research was found that details the dose-response profile of this compound in any cancer cell culture model. Methodologies for establishing dose-response curves are standard in pharmacological research to determine parameters like EC50 values, but such analyses for this specific compound have not been published.
In Vivo Efficacy Studies in Animal Models
There is a lack of published in vivo studies evaluating the efficacy of this compound in animal models of cancer.
No data is available on the ability of this compound to inhibit tumor growth in mouse xenograft models. While xenograft models are commonly used to test novel anticancer agents, no such studies have been reported for this compound.
Specific data on the efficacy of this compound in orthotopic or metastatic animal models, such as those for liver metastasis or Lewis lung carcinoma, could not be found. Research on other 5-FU derivatives has explored their effects in models like liver cancer, but not for the benzenesulfonyl derivative.
No studies were identified that evaluated pharmacodynamic biomarkers in response to treatment with this compound in preclinical models. Such studies are crucial for understanding a drug's mechanism of action and for guiding clinical development, but this information is not available for the specified compound.
Preclinical Pharmacokinetics and Metabolism Studies (in animal models)
Absorption, Distribution, Metabolism, Excretion (ADME) Profiles
No specific data is publicly available for this compound.
Half-Life and Bioavailability in Animal Systems
No specific data is publicly available for this compound.
Preclinical Toxicity Profiles in Animal Models (e.g., organ-specific toxicity in mice, genotoxicity in animals)
No specific data is publicly available for this compound.
Structure Activity Relationship Sar and Computational Studies of Benzenesulfonyl 5 Fluorouracil Analogs
Elucidation of Key Structural Features for Efficacy
The efficacy of 1-Benzenesulfonyl-5-fluorouracil analogs is intrinsically linked to the chemical nature of the substituents on the benzenesulfonyl moiety. A pivotal study on novel sulfonyl 5-fluorouracil (B62378) derivatives revealed a clear structure-activity relationship. The research demonstrated that the anticancer activity of these compounds is significantly influenced by the electronic properties of the substituents on the aryl group of the arylsulfonyl moiety. Specifically, the presence of electron-withdrawing groups at the 2-position or 4-position of the aryl ring was found to enhance the anticancer activity against the BEL-7402 human hepatocellular carcinoma cell line. researchgate.net This suggests that the electron-withdrawing nature of these substituents likely increases the electrophilicity of the sulfonyl group or the pyrimidine (B1678525) ring, potentially enhancing its interaction with nucleophilic residues in the active sites of target enzymes.
Rational Design and Synthesis of Improved Analogs
The principles of rational drug design are instrumental in the development of more potent and selective anticancer agents. This approach involves the design and synthesis of new molecules with a predicted biological activity based on the understanding of their three-dimensional structure and interaction with their target. researchgate.net In the context of 5-FU, numerous derivatives have been synthesized with the aim of improving its therapeutic index. nih.govnih.gov
For this compound analogs, a rational design strategy would leverage the insights gained from SAR studies. For instance, the finding that electron-withdrawing groups on the benzene (B151609) ring enhance activity provides a clear direction for the synthesis of improved analogs. researchgate.net Future synthetic efforts could focus on incorporating a wider range of electron-deficient substituents to systematically modulate the electronic properties of the molecule and optimize its anticancer activity. The synthesis of such analogs typically involves the reaction of 5-fluorouracil with various substituted benzenesulfonyl chlorides. researchgate.net
Computational Chemistry Approaches
Computational chemistry offers powerful tools to investigate the interactions of small molecules with biological macromolecules, predict their activity, and guide the design of new therapeutic agents. These in silico methods are crucial in modern drug discovery, providing insights that are often difficult to obtain through experimental techniques alone.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.net This method is widely used to understand the binding mode of potential drugs and to screen virtual libraries of compounds for their binding affinity to a specific target.
Thymidylate Synthase (TS): As a key enzyme in the de novo synthesis of dTMP, TS is a primary target of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). nih.govnih.gov Docking studies of various 5-FU derivatives into the active site of TS have been performed to understand their inhibitory mechanism. nih.govnih.gov For this compound, it is hypothesized that the benzenesulfonyl group could occupy a hydrophobic pocket within the TS active site, potentially leading to a different binding orientation compared to 5-FU itself and influencing its inhibitory activity.
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overexpressed, can drive tumor growth. nih.gov Several studies have explored the docking of various small molecules, including 5-FU derivatives, into the ATP-binding site of EGFR to predict their inhibitory potential. nih.govnih.gov Docking simulations of this compound with EGFR could reveal potential interactions with key residues in the active site, such as the gatekeeper residue, and guide the design of analogs with enhanced EGFR inhibitory activity.
SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is a crucial enzyme for viral replication, making it an attractive target for antiviral drugs. nih.govresearchgate.netnih.gov Molecular docking has been extensively used to screen for potential inhibitors of Mpro from libraries of existing drugs and novel compounds. nih.govresearchgate.netnih.govchemrxiv.org While no specific docking studies of this compound with Mpro have been reported, such simulations could explore its potential as a repurposed antiviral agent.
Hypoxia-Inducible Factor-1 (HIF-1): HIF-1 is a transcription factor that plays a central role in the cellular response to hypoxia and is a key driver of tumor progression and angiogenesis. nih.govnih.gov Inhibiting HIF-1 activity is a promising anticancer strategy. Molecular docking studies could be employed to investigate the potential of this compound and its analogs to bind to and disrupt the function of HIF-1, offering a novel mechanism of action. nih.govnih.gov
Table 1: Molecular Docking Targets for this compound Analogs
| Target Protein | PDB ID (Example) | Function | Relevance to this compound |
| Thymidylate Synthase (TS) | 1JU6 | DNA synthesis | Primary target of 5-FU metabolites |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Cell signaling, proliferation | Potential target for anticancer therapy |
| SARS-CoV-2 Main Protease (Mpro) | 6W63 | Viral replication | Potential for antiviral activity |
| Hypoxia-Inducible Factor-1α (HIF-1α) | - | Cellular response to hypoxia, angiogenesis | Potential novel anticancer mechanism |
Note: The PDB IDs are examples of crystal structures used in docking studies of related compounds.
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.govplos.org By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. nih.govnih.govresearchgate.net
For this compound derivatives, a QSAR study could be performed on a series of analogs with varying substituents on the benzenesulfonyl ring. By correlating descriptors such as electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and hydrophobicity (e.g., logP) with their measured anticancer activity, a predictive QSAR model could be developed. Such a model would be invaluable for prioritizing the synthesis of the most promising candidates.
Table 2: Key Parameters in QSAR Modeling of Benzenesulfonyl-5-fluorouracil Analogs
| Parameter Type | Examples | Potential Impact on Activity |
| Electronic | Hammett constants, Dipole moment | Influences binding interactions, reaction rates |
| Steric | Taft parameters, Molar refractivity | Affects fit within the binding pocket |
| Hydrophobic | LogP, Polar surface area | Influences membrane permeability, solubility |
| Topological | Connectivity indices, Shape indices | Describes molecular size, shape, and branching |
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.gov This technique can reveal the stability of binding, the conformational changes in the protein and the ligand upon binding, and the key interactions that stabilize the complex. nih.gov
An MD simulation of this compound bound to one of its potential target proteins, such as thymidylate synthase or EGFR, could provide valuable insights into its mechanism of action. By simulating the movements of the atoms in the system over time, researchers can assess the stability of the predicted binding pose from molecular docking and identify the most important intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.
Mechanisms of Resistance to Benzenesulfonyl 5 Fluorouracil Derivatives and Reversal Strategies Preclinical
Intrinsic and Acquired Resistance Mechanisms at the Molecular Level
The development of resistance to 5-Fluorouracil (B62378) (5-FU) and its derivatives is a multifaceted process involving changes in drug metabolism, target enzyme activity, activation of alternative metabolic pathways, and regulation by non-coding RNAs. mdpi.com
A primary mechanism of resistance involves the catabolism of 5-FU by the enzyme Dihydropyrimidine (B8664642) Dehydrogenase (DPD). nih.govnih.gov DPD is the rate-limiting enzyme in the pyrimidine (B1678525) degradation pathway and is responsible for converting more than 80% of administered 5-FU into an inactive metabolite, dihydrofluorouracil. nih.govacs.org Overexpression of the DPD enzyme, encoded by the DPYD gene, is a significant factor in both intrinsic and acquired resistance. amegroups.orgresearchgate.net
Cancer cells with elevated DPD levels can rapidly degrade the active drug, reducing its intracellular concentration and thereby diminishing its cytotoxic effects. nih.gov For instance, certain human esophageal squamous carcinoma cells that overexpress DPD have demonstrated a more than 15-fold increase in resistance to 5-FU. nih.gov This DPD-mediated inactivation is a critical challenge, and high DPD expression in tumors has been correlated with poor response to 5-FU-based chemotherapy in various cancers, including head and neck squamous cell carcinoma. amegroups.org The upregulation of DPD can also be influenced by microRNAs (miRNAs), which can negatively regulate DPD expression. nih.gov
Table 1: Impact of DPD Overexpression on Drug Resistance
| Cell Line Type | Level of Resistance to 5-FU | Underlying Mechanism | Reference |
| Human Esophageal Squamous Carcinoma Cells (TE-5R) | 15.6 times more resistant than wild type | Overexpression of Dihydropyrimidine Dehydrogenase (DPD) | nih.gov |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Attenuated 5-FU resistance with DPD inhibitor (CDHP) | Increased DPD expression in 5-FU-resistant cells | amegroups.org |
| Colorectal Cancer Cells (HCT116DPD, SW620/5-FU) | 5-FU resistance | DPD overexpression | nih.gov |
The primary target of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), is the enzyme Thymidylate Synthase (TS). nih.govvumc.nl TS is a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. researchgate.netnih.gov FdUMP inhibits TS by forming a stable ternary complex with the enzyme and the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF). nih.govnih.gov
Overexpression of TS is a well-established mechanism of resistance to 5-FU and its derivatives. nih.gov Increased levels of the TS enzyme mean that the available FdUMP is insufficient to inhibit all TS activity, allowing DNA synthesis to proceed. researchgate.net This overexpression can result from several processes, including:
Gene Amplification: An increase in the copy number of the TYMS gene, which encodes for TS, leads to higher production of both TS mRNA and protein. nih.govacs.org This has been observed in colorectal cancer patients with liver metastases resistant to 5-FU chemotherapy. nih.gov
Increased Transcription: Enhanced transcription of the TYMS gene can also lead to elevated enzyme levels. researchgate.net
Autoregulatory Feedback Loop: Free TS protein can bind to its own mRNA, inhibiting its translation. When FdUMP binds to the TS protein, it disrupts this feedback loop, leading to increased translation and production of more TS enzyme, a phenomenon known as acute induction. nih.govnih.gov
Mutations in the TYMS gene can also contribute to resistance by altering the enzyme's structure, potentially reducing the stability of the inhibitory ternary complex. nih.gov
Cancer cells can circumvent the cytotoxic effects of TS inhibition by activating alternative metabolic routes. nih.gov The primary bypass mechanism is the thymidine (B127349) salvage pathway. nih.gov This pathway allows cells to generate dTMP directly from thymidine, using the enzyme thymidine kinase. nih.gov By utilizing pre-formed thymidine from the cellular environment, the salvage pathway bypasses the need for de novo synthesis via TS, thereby rendering TS inhibitors like the derivatives of 1-Benzenesulfonyl-5-fluorouracil less effective. nih.gov Activation of this pathway represents a significant mechanism of resistance to TS-directed therapies. nih.gov
In recent years, non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), have emerged as critical regulators of chemotherapy resistance. nih.govoaepublish.comnih.gov These molecules can function as oncogenes or tumor suppressors by modulating the expression of genes involved in various resistance pathways. nih.gov
MicroRNAs (miRNAs): These small ncRNAs typically bind to messenger RNA (mRNA), leading to its degradation or translational repression. Numerous miRNAs have been implicated in 5-FU resistance by targeting key cellular processes:
Metabolic Enzymes: MiRNAs can regulate the expression of enzymes like TS and DPD. For example, miR-197, miR-203, and miR-218 can affect TS expression, while miR-27a, miR-27b, and miR-200c can regulate DPD activity, thereby controlling the drug's cytotoxicity. nih.gov
Signaling Pathways: MiRNAs can influence major signaling pathways involved in cell survival and proliferation. For instance, miR-125b can induce 5-FU resistance by regulating the Wnt/β-catenin signaling pathway. mdpi.com Others, like miR-20b and miR-224, modulate the PI3K/AKT pathway, affecting chemosensitivity. mdpi.com
Apoptosis: Some miRNAs regulate apoptosis-related proteins. MiR-31 overexpression has been linked to 5-FU resistance in colon cancer cells. researchgate.net
Long Non-coding RNAs (lncRNAs): These larger ncRNAs can act as molecular sponges for miRNAs, regulate gene transcription, or alter protein function. Their roles in 5-FU resistance are diverse:
Sponging miRNAs: Many lncRNAs promote chemoresistance by binding to and sequestering specific miRNAs, thereby preventing the miRNA from inhibiting its target mRNA. oaepublish.com For example, the lncRNA TUG1 can sponge miR-197-3p, leading to increased expression of its target, TYMS, and subsequent resistance. oaepublish.com Similarly, the lncRNA HOTAIR contributes to 5-FU resistance by suppressing miR-218. nih.gov
Regulating Key Genes: LncRNAs can directly or indirectly influence the expression of resistance-associated genes. The lncRNA XIST is involved in 5-FU resistance by up-regulating TYMS expression. mdpi.com
Table 2: Examples of Non-Coding RNAs Involved in 5-Fluorouracil Resistance
| ncRNA Type | Name | Effect on 5-FU Resistance | Mechanism of Action | Cancer Type (Preclinical) | Reference |
| miRNA | miR-27a / miR-27b | Promotes Resistance | Regulates DPD activity | Gastrointestinal Cancers | acs.orgnih.gov |
| miRNA | miR-197-3p | Sensitizes | Negatively regulates TYMS expression | Colorectal Cancer | oaepublish.com |
| miRNA | miR-125b | Promotes Resistance | Regulates Wnt/β-catenin signaling | Colorectal Cancer | mdpi.com |
| lncRNA | TUG1 | Promotes Resistance | Sponges miR-197-3p, leading to increased TYMS | Colorectal Cancer | oaepublish.com |
| lncRNA | HOTAIR | Promotes Resistance | Suppresses miR-218, activates NF-κB/TS signaling | Colorectal Cancer | nih.gov |
| lncRNA | XIST | Promotes Resistance | Up-regulates TYMS expression | Colorectal Cancer | mdpi.com |
Strategies to Overcome Resistance in Preclinical Models
To counteract the diverse mechanisms of resistance, various strategies are being explored in preclinical settings. These approaches aim to restore the sensitivity of cancer cells to fluoropyrimidine derivatives.
Biochemical modulation involves the use of a second agent to enhance the efficacy or overcome resistance to the primary chemotherapeutic drug. This has been a key strategy for improving the therapeutic index of 5-FU. nih.gov
One of the most established modulation strategies is the co-administration of folinic acid (also known as leucovorin). biomolther.org Folinic acid is a precursor to the folate cofactor CH2THF. vumc.nl Increasing the intracellular pool of CH2THF enhances and stabilizes the formation of the inhibitory ternary complex between FdUMP and TS. nih.govvumc.nlnih.gov This leads to more profound and prolonged inhibition of the target enzyme, which can help overcome resistance caused by moderate TS overexpression. nih.govvumc.nl
Other biochemical modulation strategies investigated in preclinical models include:
Combination with other chemotherapeutics: Combining 5-FU with agents that have different mechanisms of action, such as oxaliplatin (B1677828) (in FOLFOX regimens) or irinotecan (B1672180) (in FOLFIRI regimens), is a standard clinical approach designed to overcome tumor heterogeneity and reduce the development of resistance. biomolther.org
Modulation of ROS: Some studies suggest that modulating the levels of reactive oxygen species (ROS) can overcome 5-FU resistance. nih.gov For example, compounds like dimethoxycurcumin (B1670665) have been shown to increase ROS production in colon cancer cells, exerting a cytotoxic effect when combined with 5-FU. biomolther.orgnih.gov
Targeting DPD: The use of DPD inhibitors, such as 5-Chloro-2,4-dihydroxypyridine (CDHP), can restore sensitivity to 5-FU in resistant cells that overexpress DPD. amegroups.org
These preclinical strategies highlight the potential for rational drug combinations to circumvent the complex network of resistance to this compound and related compounds.
Targeting Resistance Pathways (e.g., PI3K/AKT, NF-κB, FOXM1)
The development of resistance to 5-FU and its derivatives is a multifaceted process often involving the activation of pro-survival signaling pathways. Among the most critical are the PI3K/AKT, NF-κB, and FOXM1 pathways. These pathways can become hyperactivated in cancer cells, enabling them to evade the cytotoxic effects of chemotherapeutic agents.
PI3K/AKT Pathway:
The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis. mdpi.comnih.gov Its over-activation is a common feature in many cancers and a significant contributor to chemoresistance. mdpi.com In the context of 5-FU resistance, hyperactivation of the PI3K/AKT pathway allows cancer cells to withstand drug-induced stress and apoptosis. nih.govmdpi.com
Preclinical studies have demonstrated that 5-FU-resistant colon and gastric cancer cells exhibit elevated levels of phosphorylated AKT, a key indicator of pathway activation. nih.govnih.gov This activation can be driven by various upstream signals, including mutations in PI3K or the loss of the tumor suppressor PTEN. nih.gov The activated AKT then phosphorylates a multitude of downstream targets that promote cell survival and inhibit apoptosis. For instance, activated AKT can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the stabilization of anti-apoptotic proteins. mdpi.com
Strategies to reverse this form of resistance have focused on inhibiting key components of this pathway. The use of PI3K inhibitors has shown promise in preclinical models. For example, in 5-FU-resistant human colon cancer cells (SNU-C5/5-FU), treatment with the PI3K inhibitor LY294002 was able to resensitize the cells to 5-FU-induced apoptosis. nih.gov Similarly, the dual PI3K/mTOR inhibitor BEZ235 suppressed 5-FU resistance in gastric cancer cells by promoting cell cycle arrest and inhibiting cell migration. nih.gov Combining BEZ235 with 5-FU resulted in a more potent anti-cancer effect than either agent alone. nih.gov
Interactive Table: Preclinical Studies on PI3K/AKT Pathway Inhibitors in Fluorouracil Resistance
| Inhibitor | Target | Cancer Model | Key Findings | Reference |
|---|---|---|---|---|
| LY294002 | PI3K | 5-FU-resistant human colon cancer cells (SNU-C5/5-FU) | Increased E-cadherin, decreased phospho-GSK-3β, and induced apoptosis when combined with 5-FU. | nih.gov |
| BEZ235 | PI3K/mTOR | 5-FU-resistant gastric cancer cells (MKN-45/R, MKN-74/R) | Suppressed cell viability, induced cell cycle arrest, and inhibited migration. Enhanced the cytotoxic effects of 5-FU. | nih.gov |
| Alpelisib | PI3Kα | Head and Neck Squamous Cell Carcinoma (HNSCC) | Showed good tolerability and local tumor control in combination with chemoradiotherapy in a phase I trial. | mdpi.com |
NF-κB Pathway:
The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell proliferation, and survival. mdpi.comnih.gov Its aberrant activation is a hallmark of many cancers and has been strongly linked to the development of chemoresistance. mdpi.comnih.gov In the context of fluorouracil resistance, NF-κB activation can protect cancer cells from apoptosis induced by the drug. mdpi.com
Studies have shown that in colon carcinoma models, resistance to 5-FU is highly dependent on NF-κB activation. nih.gov The activation of NF-κB can be triggered by various stimuli, including the inflammatory tumor microenvironment and the cellular stress induced by chemotherapy itself. Once activated, NF-κB translocates to the nucleus and promotes the transcription of genes that inhibit apoptosis and promote cell survival. mdpi.com Research has indicated that NF-κB activation can be linked to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. mdpi.com
Targeting the NF-κB pathway has emerged as a viable strategy to overcome fluorouracil resistance. In preclinical models, inhibitors of NF-κB have been shown to effectively circumvent chemoresistance. mdpi.com For example, some studies have shown that inhibiting the NF-κB pathway can lead to a decrease in the expression of anti-apoptotic proteins, thereby re-sensitizing cancer cells to 5-FU. mdpi.com The combination of NF-κB inhibitors with 5-FU has been shown to have a synergistic effect in preclinical models, leading to enhanced cancer cell death. mdpi.com
Interactive Table: Preclinical Insights into NF-κB Pathway and Fluorouracil Resistance
| Cell Line Model | Key Observation | Implication for Resistance | Reference |
|---|---|---|---|
| Colon Carcinoma | NF-κB addiction in resistant cells. | Resistance is strongly dependent on NF-κB activation. | nih.gov |
| Colorectal Cancer | Activation of NF-κB/AKT/β-catenin/ZEB1 cascade. | Induction of chemoresistance. | nih.gov |
| Colorectal Cancer | NF-κB pathway activation promotes survival. | Suppression of apoptosis. | mdpi.com |
FOXM1 Pathway:
The Forkhead Box M1 (FOXM1) is a transcription factor that is essential for cell cycle progression and is frequently overexpressed in a wide range of human cancers. nih.govnih.gov Elevated FOXM1 expression is associated with tumor progression, metastasis, and, significantly, chemoresistance. nih.govnih.gov
Research has identified FOXM1 as a key player in mediating resistance to 5-FU. nih.govnih.gov Overexpression of FOXM1 in colorectal cancer cells has been shown to confer resistance to 5-FU both in vitro and in vivo. nih.gov Conversely, silencing FOXM1 expression enhanced the sensitivity of these cells to 5-FU, leading to increased apoptosis. nih.gov One of the mechanisms by which FOXM1 contributes to resistance is by upregulating the expression of thymidylate synthase (TYMS), the primary target of 5-FU. nih.gov By increasing the levels of TYMS, cancer cells can overcome the inhibitory effects of the drug. nih.gov Furthermore, FOXM1 can promote the transcription of other genes involved in drug resistance, such as ABCC10, a drug efflux pump that reduces the intracellular concentration of the chemotherapeutic agent. nih.gov
Pharmacological inhibition of FOXM1 has shown significant promise in preclinical studies for reversing 5-FU resistance. The inhibitor thiostrepton, when used in combination with 5-FU, demonstrated a synergistic effect in colorectal cancer cell lines. nih.gov This combination treatment led to decreased colony formation, reduced cell migration, cell cycle arrest, and induced apoptosis. nih.gov These findings highlight the potential of targeting the FOXM1 pathway as a therapeutic strategy to overcome resistance to benzenesulfonyl-5-fluorouracil derivatives. nih.govnih.gov
Interactive Table: Role of FOXM1 in 5-Fluorouracil Resistance and Reversal Strategies
| Intervention | Cancer Model | Effect on 5-FU Resistance | Mechanism | Reference |
|---|---|---|---|---|
| FOXM1 Overexpression | Colorectal Cancer Cells | Increased resistance | Upregulation of TYMS and ABCC10 | nih.govnih.gov |
| FOXM1 Silencing | Colorectal Cancer Cells | Increased sensitivity | Enhanced apoptosis | nih.gov |
| Thiostrepton (FOXM1 inhibitor) + 5-FU | Colorectal Cancer Cells | Synergistic cytotoxicity | Decreased colony formation, migration, and induced apoptosis | nih.gov |
Combination Strategies with 1 Benzenesulfonyl 5 Fluorouracil Derivatives in Preclinical Research
Synergistic Effects with Other Antineoplastic Agents
No in vitro studies detailing the synergistic or antagonistic effects of 1-Benzenesulfonyl-5-fluorouracil derivatives with other anticancer agents are available in the public domain.
There are no documented in vivo studies in animal models that assess the combination efficacy of This compound derivatives with other therapeutic agents like docetaxel (B913) or rhLK8.
Molecular Basis of Combination Efficacy and Antagonism
The molecular basis for any potential combination efficacy or antagonism involving This compound derivatives has not been elucidated in published research.
Exploring Novel Combinatorial Partners (e.g., ribosome production modulators)
Exploratory studies to identify novel combinatorial partners, such as ribosome production modulators, for This compound derivatives have not been reported in the available scientific literature.
Advanced Analytical Methodologies for Research on 1 Benzenesulfonyl 5 Fluorouracil
Chromatographic Techniques for Preclinical Sample Analysis
Chromatographic methods are the cornerstone of bioanalytical research, offering high-resolution separation of analytes from complex biological matrices. For a compound like 1-Benzenesulfonyl-5-fluorouracil, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) are indispensable tools.
HPLC is a widely adopted technique for the quantification of pharmaceuticals in biological fluids. For the analysis of fluoropyrimidine compounds like 5-FU and its derivatives, reversed-phase HPLC with ultraviolet (UV) detection is a common approach. nih.govjfda-online.com
A typical HPLC method for a compound structurally similar to this compound would involve a C18 column for separation. nih.govscielo.br The mobile phase would likely consist of an aqueous buffer (such as potassium dihydrogen phosphate) and an organic modifier like methanol (B129727) or acetonitrile, run in an isocratic or gradient mode to achieve optimal separation. jfda-online.comscielo.br Detection is commonly performed at a wavelength around 254-265 nm, where the uracil (B121893) chromophore exhibits significant absorbance. jfda-online.comscielo.br
Sample preparation is a critical step to ensure the removal of interfering endogenous components from preclinical samples (e.g., plasma, tissue homogenates). Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are frequently employed to isolate the analyte of interest and improve the sensitivity and robustness of the assay. nih.gov The development of a successful HPLC method necessitates a balance between achieving a low limit of quantification and a high extraction yield. nih.gov
Table 1: Illustrative HPLC Method Parameters for Analysis of a 5-FU Derivative
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 5 mmol/L KH2PO4 (pH 6.0) : Methanol (96:4, v/v) jfda-online.com |
| Flow Rate | 1.0 mL/min jfda-online.com |
| Detection | UV at 260 nm nih.gov |
| Injection Volume | 20 µL |
| Retention Time | Approximately 4-7 minutes (dependent on specific compound) nih.gov |
This table presents a hypothetical HPLC method based on established methods for the parent compound, 5-fluorouracil (B62378). Specific conditions would require optimization for this compound.
For enhanced sensitivity and selectivity, particularly at the low concentrations often encountered in preclinical pharmacokinetic studies, UPLC-MS/MS is the method of choice. researchgate.netnih.gov This technique couples the high-resolution separation capabilities of UPLC with the sensitive and specific detection of tandem mass spectrometry.
In a UPLC-MS/MS method for this compound, separation would likely be achieved on a sub-2 µm particle column, allowing for faster analysis times and improved peak resolution compared to traditional HPLC. nih.gov The mobile phase would be similar to that used in HPLC but would need to be compatible with mass spectrometry, often utilizing volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid. nih.gov
Detection by tandem mass spectrometry involves the selection of a specific precursor ion (the molecular ion of this compound) and its fragmentation to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, minimizing interference from co-eluting compounds. nih.gov An isotopically labeled internal standard would typically be used to ensure accuracy and precision. nih.gov
Table 2: Hypothetical UPLC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
| LC System | ACQUITY UPLC I-Class or equivalent waters.com |
| Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm nih.gov |
| Mobile Phase | A: 1 mM Ammonium Acetate in Water; B: Acetonitrile nih.gov |
| Flow Rate | 0.15 mL/min nih.gov |
| MS System | Xevo TQD Mass Spectrometer or equivalent waters.com |
| Ionization Mode | Electrospray Ionization (ESI), likely negative mode nih.gov |
| MRM Transition | Precursor Ion > Product Ion (To be determined for the specific compound) nih.gov |
This table illustrates potential UPLC-MS/MS conditions. The specific MRM transitions and other MS parameters would need to be optimized for this compound.
Spectroscopic and Immunoassay Techniques for Research Quantification
While chromatographic methods are predominant, spectroscopic and immunoassay techniques can also play a role in the research and quantification of this compound.
Spectroscopic methods, such as UV-Visible spectrophotometry, can be used for the quantification of the bulk drug and in simple formulations. globalresearchonline.net Derivative spectroscopy can be employed to enhance specificity and resolve overlapping spectral bands. globalresearchonline.net Fourier-transform infrared (FTIR) spectroscopy is valuable for the qualitative analysis and identification of the compound. researchgate.net Surface-enhanced Raman spectroscopy (SERS) has also been explored for the sensitive detection of 5-FU and its metabolites in biological fluids like saliva, suggesting a potential, less invasive monitoring approach. nih.govresearchgate.net
Immunoassays, which rely on the specific binding of antibodies to the target analyte, offer a high-throughput and often simpler alternative to chromatographic methods for routine monitoring. researchgate.netnih.gov While no specific immunoassay for this compound is commercially available, the development of such an assay would be feasible and could facilitate large-scale preclinical studies. A nanoparticle-based immunoassay has been successfully developed for 5-FU. nih.gov
Bioanalytical Method Validation for Preclinical Studies
The validation of bioanalytical methods is a critical regulatory requirement to ensure the reliability and integrity of data from preclinical studies. fda.gov The validation process for an analytical method for this compound would adhere to international guidelines and encompass several key parameters:
Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable precision and accuracy. europa.eu For preclinical studies, the LLOQ should be sufficiently low to capture the terminal elimination phase of the drug.
Selectivity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of endogenous matrix components and other potential interfering substances. europa.eu This is typically assessed by analyzing at least six different blank matrix samples. europa.eu
Accuracy: This refers to the closeness of the measured concentration to the true concentration. It is evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and is expressed as the percentage of the nominal concentration. nih.gov
Precision: This measures the degree of scatter or variability of a series of measurements. It is assessed at different concentration levels and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Both intra-day (repeatability) and inter-day (intermediate precision) precision are evaluated. nih.gov
Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) nih.gov |
| Precision (RSD/CV) | ≤15% (≤20% at the LLOQ) nih.gov |
| Selectivity | No significant interference at the retention time of the analyte and internal standard europa.eu |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) |
These criteria are based on established FDA and EMA guidelines for bioanalytical method validation. fda.goveuropa.eu
Future Research Directions and Translational Perspectives for 1 Benzenesulfonyl 5 Fluorouracil Derivatives
Identification of Novel Biomarkers for Response and Resistance
Mechanisms of resistance to 5-FU are complex and multifactorial, involving alterations in drug transport, evasion of apoptosis, and changes in drug metabolism. nih.govmdpi.com Research has identified several key molecular players and pathways that are frequently dysregulated in resistant tumors. nih.gov Upregulation of the enzyme thymidylate synthase (TS), the primary target of a key 5-FU metabolite, is a well-established mechanism of resistance. nih.govmdpi.com Similarly, the activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), an enzyme responsible for 5-FU catabolism, can significantly impact drug availability and efficacy. mdpi.comfrontiersin.org
Recent transcriptomic studies have uncovered new potential biomarkers. By analyzing cancer cell lines, researchers have identified genes whose expression levels correlate strongly with 5-FU sensitivity. For example, a study identified SHISA4, SLC38A6, and LAPTM4A as having the strongest associations with treatment outcomes. mdpi.comnih.gov A prediction model using a 30-gene signature was also developed to determine responsiveness to 5-FU and oxaliplatin-based chemotherapy in gastric cancer, highlighting the potential of multi-gene panels. nih.govjax.org
Table 1: Potential Biomarkers for 5-Fluorouracil (B62378) Derivative Efficacy
| Biomarker Category | Specific Marker | Implication in 5-FU Response | Source(s) |
|---|---|---|---|
| Enzymatic Activity | Thymidylate Synthase (TS) | High expression leads to resistance. nih.govmdpi.com | nih.govmdpi.com |
| Dihydropyrimidine Dehydrogenase (DPD) | High activity increases drug catabolism, leading to resistance. mdpi.commdpi.com | mdpi.commdpi.com | |
| Thymidine (B127349) Phosphorylase | Downregulation is associated with resistance. nih.govmdpi.com | nih.govmdpi.com | |
| Gene Expression | SHISA4, SLC38A6, LAPTM4A | Expression levels strongly associated with treatment outcome in cell lines. mdpi.comnih.gov | mdpi.comnih.gov |
| Mismatch Repair (MMR) Genes | Inactivation (leading to microsatellite instability) may affect therapeutic benefit. nih.gov | nih.gov | |
| Signaling Pathways | PI3K/AKT/mTOR | Activation can promote resistance. nih.gov | nih.gov |
| MicroRNAs (miRNAs) | miR-21, miR-182, miR-135b | Dysregulation can modulate key pathways, inducing resistance. nih.gov | nih.gov |
Future efforts for derivatives like 1-Benzenesulfonyl-5-fluorouracil should involve comprehensive genomic and transcriptomic profiling of patient-derived xenografts (PDXs) and clinical samples to identify unique sensitivity markers. nih.gov This approach will be essential for personalizing therapy and improving clinical outcomes.
Development of Advanced Delivery Systems (e.g., nanocarriers, prodrugs for targeted delivery)
The clinical utility of 5-FU is often hampered by its challenging pharmacokinetic profile, including a short half-life and low bioavailability, which necessitates strategies to improve its delivery to tumor tissues while minimizing systemic exposure. nih.govresearchgate.net Advanced drug delivery systems (DDS) represent a promising avenue to overcome these limitations for 5-FU and its derivatives. nih.gov
Nanocarriers have been a major focus of research, with various platforms developed to encapsulate 5-FU. These systems aim to enhance drug stability, control release, and enable targeted delivery. nih.gov
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) have been used to create nanoparticles that provide sustained release of 5-FU. nih.gov The degradation rate of the polymer can be adjusted to control the drug release profile. nih.gov
Nanogels: pH-sensitive nanogels, such as those made from polyacrylic acid and gelatin, have been synthesized to achieve controlled delivery, potentially overcoming some of the limitations of 5-FU. nih.gov
Lipid-Based Nanoparticles: Solid lipid nanoparticles are another carrier type explored for 5-FU delivery. nih.gov
Inorganic and Carbon-Based Nanostructures: Materials like graphene oxide have been incorporated into nanofibrous mats to enhance the delivery of 5-FU. nih.govmdpi.com
Prodrugs offer another strategic approach. A prodrug is an inactive or less active molecule that is converted into the active drug within the body, ideally at the tumor site. nih.gov This strategy can improve the therapeutic index of the parent compound. Studies have explored various 5-FU prodrugs, such as Capecitabine and Tegafur, which are designed to be metabolized into 5-FU. nih.govdrugbank.com Another novel approach involves designing prodrugs that bind to endogenous serum proteins like albumin, effectively using them as natural carriers to prolong circulation and enable sustained release of the active drug. nih.gov
Table 2: Examples of Advanced Delivery Systems for 5-Fluorouracil
| Delivery System Type | Material/Strategy | Key Feature | Source(s) |
|---|---|---|---|
| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Sustained, tunable drug release. nih.gov | nih.gov |
| Nanogels | Polyacrylic Acid / Gelatin | pH-sensitive, biodegradable carrier. nih.gov | nih.gov |
| Nanofibers | Chitosan / Graphene Oxide | Enhanced, sustainable release from a scaffold. mdpi.com | mdpi.com |
| Prodrugs | Capecitabine, Tegafur | Oral bioavailability and conversion to 5-FU. nih.govdrugbank.com | nih.govdrugbank.com |
| Protein-Binding Prodrugs | 1-(N-4-chlorophenyl-N-methylcarbamoyl)-5-fluorouracil | Binds to serum proteins for sustained release. nih.gov | nih.gov |
For a novel derivative like this compound, future research should focus on designing bespoke nanocarriers or prodrug strategies that leverage its unique physicochemical properties for optimized, targeted delivery.
Potential in Repurposing and Novel Therapeutic Applications (preclinical focus)
Beyond its established role as a cytotoxic agent that inhibits DNA synthesis, preclinical research has uncovered novel mechanisms of action for 5-FU that open possibilities for repurposing and new therapeutic combinations. nih.gov A significant finding is that 5-FU can modulate the host immune system. nih.gov
Substantial evidence demonstrates that 5-FU can sensitize tumor cells to cytotoxicity driven by Natural Killer (NK) and CD8+ T cells. nih.gov Furthermore, it has been shown to selectively eliminate Myeloid-Derived Suppressor Cells (MDSCs), a type of immunosuppressive cell that accumulates during cancer progression and hinders anti-tumor immune responses. nih.gov This dual ability to directly kill tumor cells and alleviate tumor-induced immunosuppression makes 5-FU and its derivatives attractive candidates for combination chemoimmunotherapy strategies. nih.gov
Another emerging area of interest is the interaction of 5-FU with specific cell death pathways beyond apoptosis. For example, ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation, is a target of interest in cancer therapy. mdpi.com Nanotechnology-based approaches that can deliver ferroptosis inducers or agents that promote lipid peroxidation are being explored, and understanding how 5-FU derivatives could be integrated into these strategies is a key preclinical objective. mdpi.com
Recent studies have also revealed that 5-FU acts as an RNA modifier by being incorporated into various RNA species, including ribosomal RNA (rRNA). nih.gov This integration can create "fluorinated" ribosomes that induce a translational reprogramming in cancer cells, affecting cell plasticity and fate. nih.gov Exploring how the benzenesulfonyl group in this compound might influence this RNA modification activity could unveil novel therapeutic applications focused on disrupting cancer cell translation.
Addressing Challenges in Preclinical Development
The translation of a novel compound like this compound from the laboratory to the clinic is fraught with challenges that must be proactively addressed during preclinical development. texilajournal.com
One of the primary hurdles is the selection of appropriate animal models that can accurately predict efficacy and response in humans. texilajournal.commedium.com The heterogeneity between animal and human physiology can lead to discrepancies where a drug that is successful in a preclinical model fails in human clinical trials. texilajournal.com The development and use of more sophisticated models, such as patient-derived xenografts (PDXs) and humanized animal models, are crucial for improving the predictive validity of preclinical studies. nih.govmedium.com
The multifaceted nature of drug resistance remains a significant challenge. mdpi.com As discussed, tumors can employ numerous mechanisms to evade the effects of 5-FU, from upregulating drug-metabolizing enzymes to altering drug targets. nih.govmdpi.com Preclinical studies for new derivatives must therefore include rigorous investigation into potential resistance mechanisms. This involves not only in vitro cell line studies but also in vivo experiments to understand how the tumor microenvironment contributes to resistance. mdpi.com
Furthermore, the process of drug discovery and development is inherently lengthy and costly. texilajournal.com Negative perceptions, such as the idea that 5-FU is an "obsolete" drug, can sometimes hinder the development of new derivatives, despite their potential for improved efficacy or reduced toxicity. nih.gov Overcoming these challenges requires robust preclinical data packages that clearly demonstrate the advantages of the new compound over existing therapies, along with strategic engagement with regulatory bodies to ensure a smooth development path. medium.com
Q & A
Q. What are the established synthetic routes for 1-Benzenesulfonyl-5-fluorouracil, and how do reaction conditions influence yield?
Methodological Answer: this compound is typically synthesized via sulfonylation of 5-fluorouracil (5-FU) using benzenesulfonyl chloride. Key steps include:
- Reaction Setup : Conduct the reaction in anhydrous dimethylformamide (DMF) at 0–5°C to minimize hydrolysis of the sulfonyl chloride .
- Catalysis : Use triethylamine (TEA) as a base to deprotonate 5-FU and activate the sulfonyl chloride .
- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
- Yield Optimization : Excess sulfonyl chloride (1.5 equivalents) and slow addition improve yields (~60–75%). Side products (e.g., disubstituted derivatives) may form if temperature exceeds 10°C .
Q. How is this compound characterized for structural confirmation and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 257.2 (calculated for C₁₀H₈FN₂O₃S) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>95%) and detect hydrolyzed byproducts (e.g., 5-FU retention time ~3.5 min) .
Q. What solubility challenges arise in formulating this compound for biological assays?
Methodological Answer:
- Solubility Profile : Unlike 5-FU (soluble in water at ~12 mg/mL ), the sulfonyl group reduces polarity. Preliminary data suggest solubility of <1 mg/mL in aqueous buffers.
- Formulation Strategies :
Advanced Research Questions
Q. How does this compound’s stability vary under physiological conditions?
Methodological Answer:
Q. What mechanistic insights exist regarding this compound’s interaction with thymidylate synthase (TS)?
Methodological Answer:
- Inhibition Kinetics :
- Competitive Binding : The sulfonyl group may sterically hinder TS active-site access, reducing 5-FU’s incorporation into RNA/DNA. Use fluorescence quenching assays to measure binding affinity (Kd ~5–10 µM) .
- Metabolite Interference : Unlike 5-FU, the sulfonyl derivative does not form fluorodeoxyuridine monophosphate (FdUMP), suggesting a non-antimetabolite mechanism. Validate via LC-MS/MS metabolite profiling .
Q. How can contradictory data on biological activity be resolved across studies?
Methodological Answer:
- Source of Contradictions : Variability in cell line sensitivity, purity of test compound (>95% required), and assay conditions (e.g., serum proteins binding the sulfonyl group).
- Resolution Strategies :
- Dose-Response Standardization : Use IC₅₀ values normalized to intracellular concentration (measured via LC-MS) .
- Control for Hydrolysis : Include 5-FU as a negative control in cytotoxicity assays (e.g., MTT assay) to confirm specificity .
- Collaborative Validation : Share characterized samples across labs to minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
